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molecular formula C9H8BrNO B1271620 4-(2-Bromoethoxy)benzonitrile CAS No. 37142-39-5

4-(2-Bromoethoxy)benzonitrile

Cat. No. B1271620
M. Wt: 226.07 g/mol
InChI Key: IVKAPFWKLFIYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559143B1

Procedure details

A mixture of 4-cyanophenol (35.7 g, 0.3 mol), K2CO3 (41.4 g, 0.3 mol) and 1,2-dibromoethane (561 g, 3.0 mol) in MeCN (450 mL) was stirred under reflux overnight. The mixture was filtered and evaporated to give 30.2 g (45%) of the sub-title compound, which was used without further purification.
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
561 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C([O-])([O-])=O.[K+].[K+].[Br:16][CH2:17][CH2:18]Br>CC#N>[Br:16][CH2:17][CH2:18][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
35.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
41.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
561 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
450 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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